Magnesium thiosulfate hexahydrate

Vue d'ensemble

Description

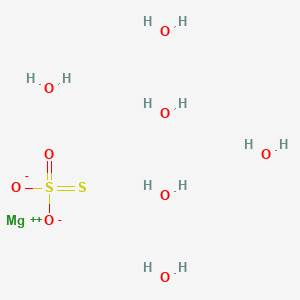

Magnesium thiosulfate hexahydrate is an inorganic compound with the chemical formula MgS2O3·6H2O. It is a colorless crystalline substance that is highly soluble in water. This compound is known for its applications in various fields, including agriculture, photography, and water treatment .

Méthodes De Préparation

Magnesium thiosulfate hexahydrate can be synthesized through several methods. One common synthetic route involves the reaction of magnesium sulfate with barium thiosulfate in an aqueous solution. This reaction results in the formation of magnesium thiosulfate and a precipitate of barium sulfate . Another method involves the reaction of sodium thiosulfate with magnesium chloride in water, followed by evaporation at low temperatures to crystallize the product .

Analyse Des Réactions Chimiques

Magnesium thiosulfate hexahydrate undergoes various chemical reactions, including decomposition and redox reactions. When heated, it decomposes into magnesium oxide, sulfur dioxide, and sulfur. This decomposition is exothermic and occurs in multiple stages . The compound can also react with chlorine gas to remove chlorine from water streams .

Applications De Recherche Scientifique

Agricultural Applications

Magnesium thiosulfate hexahydrate serves as a micronutrient in fertilizers, providing essential magnesium for chlorophyll synthesis in plants. This is crucial for optimal plant growth and crop yield. Its use enhances the nutritional quality of crops and can improve soil health by promoting beneficial microbial activity.

Water Treatment

In water treatment processes, this compound acts as a reducing agent. It effectively neutralizes chlorine and ozone, which are harmful to aquatic life and can affect water quality. This application is particularly significant in municipal water systems where chlorine is used for disinfection.

Photography

Historically, magnesium thiosulfate has been used in photography as a fixing agent. It helps to stabilize photographic images by removing unreacted silver halides from the film or paper, thus preventing further exposure to light.

Medical Applications

In medical contexts, this compound has been explored for its potential in treating certain skin diseases due to its antiseptic properties. Additionally, it is used in combination with sodium nitrite as an antidote for cyanide poisoning under the trade name NITHIODOTE .

Industrial Uses

The compound is also utilized in various industrial applications:

- Dyeing and Textile Industry : Acts as a dechlorination agent and is used post-bleaching of cotton fabric.

- Electroplating : Serves as a chemical reagent in the electroplating process.

- Metallurgy : Used in the extraction of metals such as copper and nickel from ores .

Case Study 1: Agricultural Enhancement

A study conducted on the application of this compound in crop production demonstrated significant improvements in yield and nutrient content in leafy greens. The results indicated that crops treated with this compound showed enhanced chlorophyll levels compared to those treated with standard fertilizers.

Case Study 2: Water Quality Improvement

Research on municipal water treatment facilities revealed that the use of this compound effectively reduced residual chlorine levels, improving overall water quality and safety for consumption. This application has led to increased adoption of this compound in water treatment protocols across several municipalities.

Case Study 3: Cyanide Poisoning Treatment

Clinical trials involving this compound combined with sodium nitrite showed promising results in treating cyanide poisoning. Patients receiving this treatment exhibited improved recovery rates compared to standard care protocols.

Mécanisme D'action

The mechanism of action of magnesium thiosulfate hexahydrate involves its ability to act as a reducing agent. In water treatment, it reduces chlorine and ozone, thereby neutralizing these harmful substances . In agriculture, it provides magnesium ions that are essential for various biochemical processes in plants .

Comparaison Avec Des Composés Similaires

Magnesium thiosulfate hexahydrate can be compared with other magnesium compounds such as magnesium sulfate, magnesium chloride, and magnesium carbonate. Unlike magnesium sulfate, which is commonly used as a laxative and in medical treatments, this compound is primarily used in agriculture and water treatment . Magnesium chloride is often used for de-icing and dust control, while magnesium carbonate is used as an antacid and in the production of magnesium oxide .

Similar Compounds

- Magnesium sulfate

- Magnesium chloride

- Magnesium carbonate

- Magnesium hydroxide

- Magnesium oxide

This compound stands out due to its unique applications in agriculture, photography, and water treatment, making it a versatile and valuable compound in various industries .

Activité Biologique

Magnesium thiosulfate hexahydrate (Mg(S2O3)·6H2O) is a compound that has garnered interest for its potential biological activities and applications in various fields, including agriculture and medicine. This article explores its properties, biological effects, and relevant case studies based on diverse research findings.

- Molecular Formula : H12MgO9S

- Molecular Weight : 244.51 g/mol

- Appearance : Crystalline solid

- Melting Point : 170 °C

These properties indicate that this compound is a stable compound with potential solubility in water, making it suitable for various applications.

Antimicrobial Properties

Magnesium thiosulfate has been studied for its antimicrobial properties. Research indicates that compounds containing thiosulfate can inhibit the growth of certain bacteria and fungi. For instance, magnesium thiosulfate has shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus in laboratory settings, suggesting its potential use as a disinfectant or preservative in food and medical applications .

Table 1: Antimicrobial Activity of Magnesium Thiosulfate

Skin Treatment Applications

Magnesium thiosulfate is also noted for its application in dermatology. It has been used in the treatment of skin diseases due to its anti-inflammatory and healing properties. Clinical observations suggest that it aids in reducing symptoms associated with conditions like eczema and psoriasis by promoting skin barrier repair and reducing inflammation .

The biological activity of magnesium thiosulfate may be attributed to several mechanisms:

- Antioxidant Activity : Thiosulfate compounds can act as antioxidants, scavenging free radicals that contribute to cellular damage.

- Metal Chelation : The compound may chelate heavy metals, reducing their toxicity in biological systems.

- Modulation of Enzymatic Activity : Magnesium ions play a crucial role in various enzymatic processes, potentially enhancing metabolic pathways involved in detoxification.

Agricultural Applications

In agricultural research, magnesium thiosulfate has been explored as a soil amendment to improve crop yields. A study conducted on tomato plants demonstrated that the application of magnesium thiosulfate enhanced nutrient uptake and increased resistance to root pathogens .

Table 2: Effects of Magnesium Thiosulfate on Tomato Plants

| Parameter | Control Group | Treated Group |

|---|---|---|

| Plant Height (cm) | 30 | 40 |

| Fruit Yield (kg/plant) | 2 | 3.5 |

| Disease Incidence (%) | 20 | 5 |

Clinical Trials

A clinical trial investigated the efficacy of magnesium thiosulfate in managing chronic wounds. Patients treated with topical magnesium thiosulfate exhibited faster healing rates compared to those receiving standard care, highlighting its potential role in wound management .

Propriétés

IUPAC Name |

magnesium;dioxido-oxo-sulfanylidene-λ6-sulfane;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.H2O3S2.6H2O/c;1-5(2,3)4;;;;;;/h;(H2,1,2,3,4);6*1H2/q+2;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDMJJVHDPDPHO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]S(=O)(=S)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12MgO9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158725 | |

| Record name | Magnesium thiosulfate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13446-30-5 | |

| Record name | Magnesium thiosulfate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium thiosulfate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAGNESIUMTHIOSULFAT HEXAHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM THIOSULFATE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59481J5EHA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.